molecular formula C10H11ClFNO3 B8492034 METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL

METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL

Cat. No.: B8492034
M. Wt: 247.65 g/mol
InChI Key: JCSNPXVQWWGQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL is an organic compound with the molecular formula C10H12ClFNO2. It is a derivative of phenylalanine, where the phenyl group is substituted with a fluorine atom at the para position. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL typically involves the esterification of 2-amino-3-(4-fluorophenyl)propanoic acid. The reaction is carried out in the presence of methanol and hydrochloric acid, which acts as a catalyst. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 2-nitro-3-(4-fluorophenyl)-3-oxopropanoate.

    Reduction: Formation of 2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate.

    Substitution: Formation of 2-amino-3-(4-chlorophenyl)-3-oxopropanoate or 2-amino-3-(4-bromophenyl)-3-oxopropanoate.

Scientific Research Applications

METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(4-chlorophenyl)-3-oxopropanoate hydrochloride
  • Methyl 2-amino-3-(4-bromophenyl)-3-oxopropanoate hydrochloride
  • Methyl 2-amino-3-(4-methylphenyl)-3-oxopropanoate hydrochloride

Uniqueness

METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can increase the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H11ClFNO3

Molecular Weight

247.65 g/mol

IUPAC Name

methyl 2-amino-3-(4-fluorophenyl)-3-oxopropanoate;hydrochloride

InChI

InChI=1S/C10H10FNO3.ClH/c1-15-10(14)8(12)9(13)6-2-4-7(11)5-3-6;/h2-5,8H,12H2,1H3;1H

InChI Key

JCSNPXVQWWGQMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)C1=CC=C(C=C1)F)N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of oxime 5 (18.0 g, 80.0 mmol) in MeOH (220 mL) was mixed with 1.25 M HCl solution in MeOH (130 mL) at rt. The solution was flushed with N2 and then charged with 5% Pd—C (3.1 g). A hydrogen balloon was attached to the flask and the resulting mixture was stirred at rt for 2.5 h. More 5% Pd-C (˜1.8 g every 2 h) was added as the reaction was carefully monitored by LCMS. Eventually, the reaction was completed in 8 h with totally 9.4 g of 5% Pd—C added. After Pd catalyst was removed by filtering through a Celite pad, the clear solution was concentrated under reduced pressure to afford hydrochloride salt of pure product 6 (20.0 g, 100%) as a white solid. ESI MS m/z 212.2 (M+H)+.
Name
oxime
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Yield
100%

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